An In-depth Technical Guide to the Molecular Structure of 2-(3-methylpyrazol-1-yl)butanedioic Acid
An In-depth Technical Guide to the Molecular Structure of 2-(3-methylpyrazol-1-yl)butanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-methylpyrazol-1-yl)butanedioic acid, also known as 2-(3-methyl-1H-pyrazol-1-yl)succinic acid, is a heterocyclic compound featuring a pyrazole ring linked to a butanedioic acid (succinic acid) backbone.[1] The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry and agrochemical research, renowned for its diverse biological activities.[2][3] Derivatives of pyrazole have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[2][3] In the realm of agriculture, pyrazole-containing compounds are utilized as herbicides, fungicides, and insecticides.[3][4][5][6] The butanedioic acid component of the molecule is a key metabolic intermediate, suggesting that its incorporation could influence the compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of 2-(3-methylpyrazol-1-yl)butanedioic acid, aimed at professionals in research and drug development.
Molecular Structure and Properties
The molecular identity of 2-(3-methylpyrazol-1-yl)butanedioic acid is well-defined by its chemical formula, C₈H₁₀N₂O₄, and a molecular weight of 198.18 g/mol .[1] Its structure is unambiguously represented by the SMILES notation: CC1=NN(C=C1)C(CC(=O)O)C(=O)O.[1]
Physicochemical and Computational Data
A summary of key physicochemical and computational properties is presented in the table below. These parameters are crucial for predicting the molecule's behavior in biological systems and for guiding formulation development.
| Property | Value | Source |
| CAS Number | 180741-28-0 | [1] |
| Molecular Formula | C₈H₁₀N₂O₄ | [1] |
| Molecular Weight | 198.18 | [1] |
| Topological Polar Surface Area (TPSA) | 92.42 Ų | [1] |
| LogP | 0.29192 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 4 | [1] |
The TPSA and LogP values suggest that the molecule has moderate polarity and may exhibit reasonable cell permeability. The presence of two hydrogen bond donors and four acceptors indicates its potential to engage in hydrogen bonding interactions with biological targets.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the succinic acid backbone, and the methyl group.
-
Pyrazole Protons: Two doublets in the aromatic region (likely between 6.0 and 7.5 ppm), corresponding to the two CH groups on the pyrazole ring.
-
Succinic Acid Protons: A multiplet for the CH group attached to the pyrazole nitrogen and two diastereotopic protons of the CH₂ group, likely appearing in the range of 3.0 to 5.0 ppm.
-
Methyl Protons: A singlet for the methyl group on the pyrazole ring, expected to be in the upfield region, around 2.0-2.5 ppm.
-
Carboxylic Acid Protons: Two broad singlets for the carboxylic acid protons, which may be solvent-dependent and could appear at a downfield shift (typically >10 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carboxylic Acid Carbons: Two signals in the downfield region (around 170-180 ppm).
-
Pyrazole Carbons: Three signals corresponding to the carbons of the pyrazole ring, with the carbon bearing the methyl group and the two CH carbons appearing in the aromatic region (approximately 105-150 ppm).
-
Succinic Acid Carbons: Two signals for the CH and CH₂ carbons of the succinic acid backbone, expected in the range of 40-60 ppm.
-
Methyl Carbon: A signal for the methyl carbon in the upfield region (around 10-20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.
-
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid groups.
-
C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the pyrazole ring.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 2850-3150 cm⁻¹.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) would be expected at m/z 198. The fragmentation pattern would likely involve the loss of one or both carboxylic acid groups (loss of 45 or 90 Da), and cleavage of the bond between the pyrazole ring and the succinic acid moiety.
Synthesis of 2-(3-methylpyrazol-1-yl)butanedioic Acid
The synthesis of 2-(3-methylpyrazol-1-yl)butanedioic acid can be achieved through a Michael addition reaction, a common method for the formation of carbon-nitrogen bonds.[7][8][9] This approach involves the conjugate addition of a nucleophile, in this case, 3-methylpyrazole, to an α,β-unsaturated carbonyl compound, such as maleic acid or its anhydride.
Proposed Synthetic Protocol
This protocol is based on established methods for the synthesis of similar pyrazolyl-succinic acid derivatives.
Materials:
-
3-Methylpyrazole
-
Maleic anhydride
-
Anhydrous toluene
-
Triethylamine (as a catalyst, optional)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyrazole (1.0 eq) in anhydrous toluene.
-
Addition of Reactant: To this solution, add maleic anhydride (1.0 eq). If desired, a catalytic amount of triethylamine (0.1 eq) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then dissolved in water.
-
Acidification: The aqueous solution is acidified with hydrochloric acid to precipitate the product.
-
Extraction and Purification: The precipitate is collected by filtration or the aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization.
Caption: Proposed workflow for the synthesis of 2-(3-methylpyrazol-1-yl)butanedioic acid.
Potential Applications in Research and Drug Development
The structural combination of a pyrazole ring and a butanedioic acid moiety suggests several potential applications for 2-(3-methylpyrazol-1-yl)butanedioic acid in both the pharmaceutical and agrochemical sectors.
Pharmaceutical Applications
-
Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes. The carboxylic acid groups in the target molecule could act as a scaffold to interact with the active sites of enzymes, such as carbonic anhydrases or proteases, which are targets in cancer and viral diseases, respectively.[10][11]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of pyrazole-containing compounds against various cancer cell lines.[12][13] The introduction of the succinic acid moiety could potentially enhance the solubility and bioavailability of the compound, making it a more effective therapeutic agent.
-
Antimicrobial and Antiviral Agents: The pyrazole nucleus is a common feature in many antimicrobial and antiviral drugs. Further investigation into the activity of this compound against various pathogens is warranted.
Agrochemical Applications
-
Herbicides: Pyrazole derivatives are used as inhibitors of key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][14]
-
Fungicides: A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain.[5] The presence of a succinic acid-like structure in the target molecule makes it an interesting candidate for investigation as a potential SDHI.
-
Insecticides: Some pyrazole derivatives act as potent insecticides by targeting the nervous system of insects.[5]
Caption: Potential research and development applications of the target molecule.
Conclusion
2-(3-methylpyrazol-1-yl)butanedioic acid is a molecule of significant interest due to its hybrid structure, which combines the biologically active pyrazole scaffold with a key metabolic intermediate. While experimental data on this specific compound is limited, its properties and biological activities can be inferred from related structures. The proposed synthetic route via Michael addition offers a straightforward method for its preparation, enabling further investigation into its potential as a therapeutic agent or an agrochemical. This technical guide provides a solid foundation for researchers and scientists to explore the promising applications of this compound in their respective fields.
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